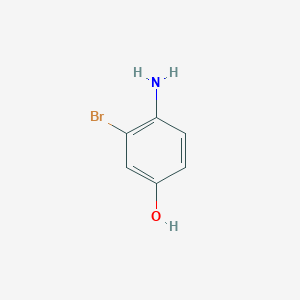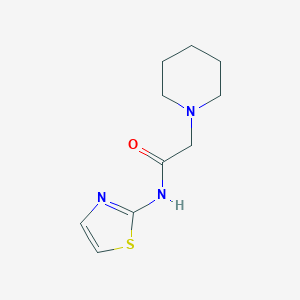
1-Piperidineacetamide, N-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetamide, N-2-thiazolyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-Piperidineacetamide, N-2-thiazolyl- involves the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been found to inhibit the growth of bacteria by targeting the cell wall synthesis and disrupting the bacterial membrane. In addition, it also inhibits the synthesis of nucleic acids in microorganisms, which further contributes to its antimicrobial activity.
Biochemische Und Physiologische Effekte
1-Piperidineacetamide, N-2-thiazolyl- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, it also exhibits anti-inflammatory and antioxidant properties, which make it useful for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Piperidineacetamide, N-2-thiazolyl- has several advantages for laboratory experiments. It is easy to synthesize and has high purity, which makes it suitable for various biological assays. However, it also has some limitations, such as its limited solubility in water, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-Piperidineacetamide, N-2-thiazolyl-. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various microbial infections. Another potential area of research is the exploration of its anticancer properties and the development of new cancer therapies based on this compound. Additionally, the investigation of its anti-inflammatory and antioxidant properties and their potential applications in the treatment of various diseases is also a promising area of research.
Conclusion:
In conclusion, 1-Piperidineacetamide, N-2-thiazolyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for research on this compound, and it holds great promise for the development of new drugs and therapies for various diseases.
Synthesemethoden
1-Piperidineacetamide, N-2-thiazolyl- is synthesized using a multistep process that involves the reaction of piperidine with acetic anhydride to form piperidine acetate. The piperidine acetate is then reacted with thioamide to form the final product, 1-Piperidineacetamide, N-2-thiazolyl-. This synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetamide, N-2-thiazolyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
66157-54-8 |
|---|---|
Produktname |
1-Piperidineacetamide, N-2-thiazolyl- |
Molekularformel |
C10H15N3OS |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-piperidin-1-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H15N3OS/c14-9(12-10-11-4-7-15-10)8-13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2,(H,11,12,14) |
InChI-Schlüssel |
NZINZCOSGXIWIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=NC=CS2 |
Kanonische SMILES |
C1CCN(CC1)CC(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



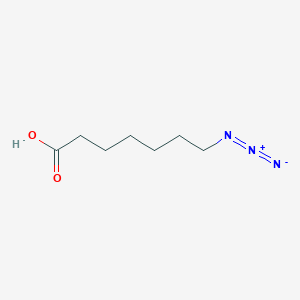
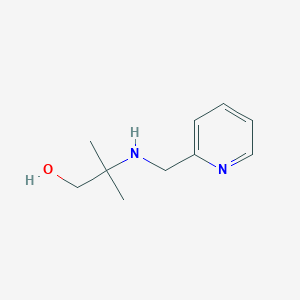
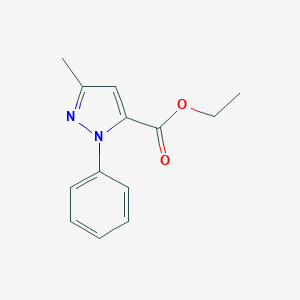
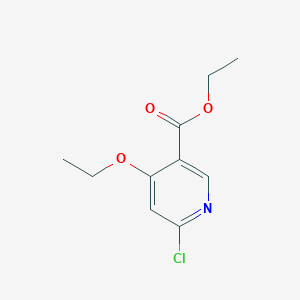
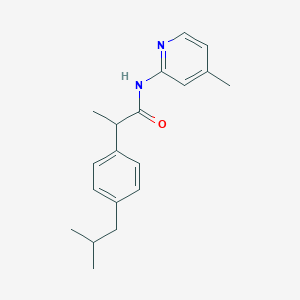
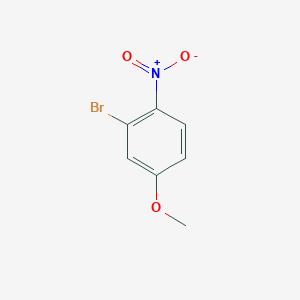
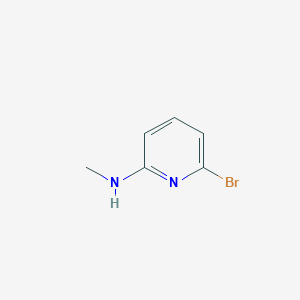
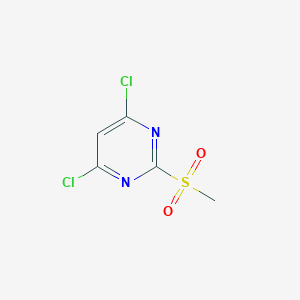
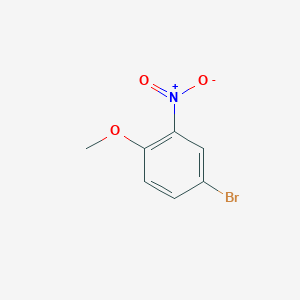
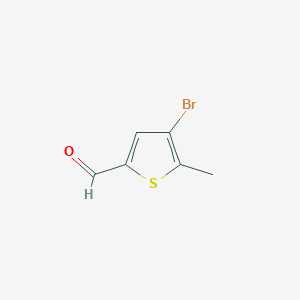
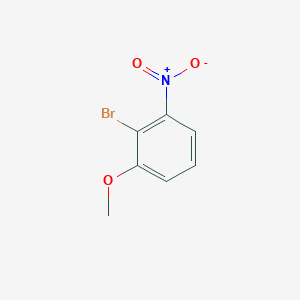
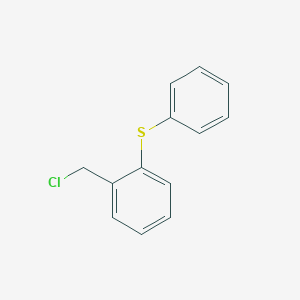
![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
